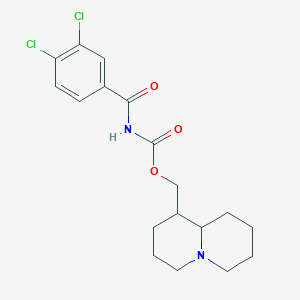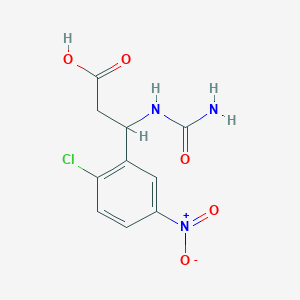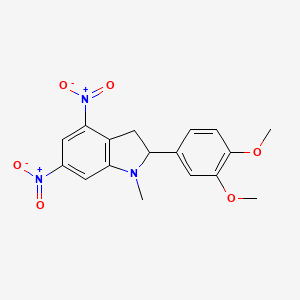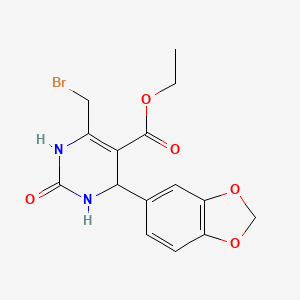
OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(3,4-DICHLOROBENZOYL)CARBAMATE
概要
説明
Octahydro-2H-quinolizin-1-ylmethyl (3,4-dichlorobenzoyl)carbamate: is a chemical compound with a complex structure, often used in various scientific research fields. It is characterized by the presence of a quinolizidine ring system and a dichlorobenzoyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(3,4-DICHLOROBENZOYL)CARBAMATE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Quinolizidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes.
Introduction of the Dichlorobenzoyl Group: This step usually involves acylation reactions using 3,4-dichlorobenzoyl chloride in the presence of a base.
Carbamate Formation: The final step involves the reaction of the intermediate with a suitable isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolizidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the dichlorobenzoyl group, potentially leading to the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学的研究の応用
Octahydro-2H-quinolizin-1-ylmethyl (3,4-dichlorobenzoyl)carbamate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(3,4-DICHLOROBENZOYL)CARBAMATE exerts its effects is complex and involves multiple molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- Octahydro-2H-quinolizin-1-ylmethyl (3-chlorophenyl)carbamate
- Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate
- Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate
Uniqueness
Compared to these similar compounds, OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(3,4-DICHLOROBENZOYL)CARBAMATE is unique due to the specific positioning of the dichlorobenzoyl group, which can significantly influence its chemical reactivity and biological activity.
特性
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3,4-dichlorobenzoyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O3/c19-14-7-6-12(10-15(14)20)17(23)21-18(24)25-11-13-4-3-9-22-8-2-1-5-16(13)22/h6-7,10,13,16H,1-5,8-9,11H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJQBJLZGAEDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE](/img/structure/B4305451.png)
![2-amino-4,4-dimethoxy-6-(2,3,4-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4305455.png)
![4-amino-6-(2,3,4-trimethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305461.png)

![2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B4305475.png)
![3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE](/img/structure/B4305477.png)
![3-(4-bromophenyl)-5-(4-chlorophenyl)-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4305481.png)
![6-chloro-3-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B4305489.png)

![2'-amino-1'-(2-fluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4305503.png)
![3-[(2-Methylpropyl)amino]-3-phenylpropanoic acid](/img/structure/B4305512.png)
![12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene](/img/structure/B4305517.png)

![4-(4-HYDROXYPHENYL)-1-METHYL-6-[4-(TRIFLUOROMETHOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4305545.png)
